3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine
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Overview
Description
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1,3-thiazol-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine typically involves the reaction of 5-methyl-1,3-thiazol-2-ol with a pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiazole, followed by nucleophilic substitution with a pyridine halide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated pyridines or thiazoles with bases like NaH or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Scientific Research Applications
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific application, but common targets include microbial enzymes, cancer cell receptors, and inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-aminopyridine: A pyridine derivative with comparable chemical reactivity.
Thiazolopyridines: Compounds that combine thiazole and pyridine rings in different configurations.
Uniqueness
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for further functionalization and application in various fields.
Biological Activity
3-[(5-methyl-1,3-thiazol-2-yl)oxy]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial, antifungal, antiviral, and anticancer applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound is primarily investigated for its potential as a bioactive molecule with various therapeutic applications:
- Antimicrobial Properties : Exhibits significant activity against a range of bacteria and fungi.
- Antiviral Effects : Demonstrated potential against viral infections.
- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions often involve:
- Inhibition of Enzymes : The compound may bind to microbial enzymes or cancer cell receptors, inhibiting their activity.
- Modulation of Receptors : It can alter the function of receptors involved in inflammation and cancer progression.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Key observations include:
- Thiazole Ring Influence : The presence of the thiazole moiety is essential for cytotoxicity and antimicrobial activity.
- Substituents Impacting Efficacy : Methyl groups and other electron-donating groups enhance activity by stabilizing binding interactions with target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) against various pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Escherichia coli | 0.21 |
Pseudomonas aeruginosa | 0.25 |
Candida albicans | 0.15 |
These findings suggest a strong potential for developing new antimicrobial agents based on this compound .
Anticancer Potential
In vitro studies have demonstrated that the compound inhibits the growth of several cancer cell lines. For example:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 1.98 ± 1.22 |
MCF7 | 1.61 ± 1.92 |
These results indicate that the compound is more effective than some standard chemotherapeutic agents, suggesting its potential as an anticancer drug .
Anti-inflammatory Effects
The anti-inflammatory properties were evaluated using the denaturation of bovine serum albumin method, revealing IC50 values ranging from 46.29 to 100.60 µg/mL across different derivatives. Compounds with hydroxyl and methoxy substituents showed enhanced inhibition, indicating that modifications can significantly impact efficacy .
Properties
IUPAC Name |
5-methyl-2-pyridin-3-yloxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMAQYDQOAAHSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)OC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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